molecular formula C17H17ClN2O3 B5123940 N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No.: B5123940
M. Wt: 332.8 g/mol
InChI Key: PABYAIRHURJIHS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted methylphenyl group and a methoxybenzyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 4-methoxybenzylamine as the primary starting materials.

    Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with ethyl chloroformate to form an intermediate carbamate.

    Coupling Reaction: The intermediate carbamate is then coupled with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body, leading to its biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(3-chloro-2-methylphenyl)-N’-(4-hydroxybenzyl)ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of both chloro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-14(18)4-3-5-15(11)20-17(22)16(21)19-10-12-6-8-13(23-2)9-7-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABYAIRHURJIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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